Lactic Acid

Description

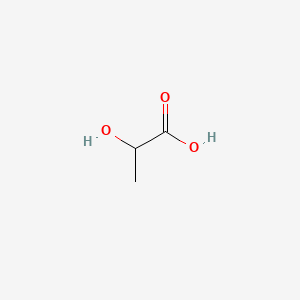

2-hydroxypropanoic acid is a 2-hydroxy monocarboxylic acid that is propanoic acid in which one of the alpha-hydrogens is replaced by a hydroxy group. It has a role as a Daphnia magna metabolite and an algal metabolite. It is functionally related to a propionic acid. It is a conjugate acid of a lactate.

A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) Sodium lactate is the sodium salt of this compound, and has a mild saline taste. It is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting this compound to create a compound having the formula NaC3H5O3. this compound was one of active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020.

This compound, DL- is the racemic isomer of this compound, the biologically active isoform in humans. this compound or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing this compound, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

This compound is a metabolite found in the aging mouse brain.

A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3, Array, HC3H5O3 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lactic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lactic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26100-51-6 | |

| Record name | (±)-Poly(lactic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7023192 | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122 °C at 15 mm Hg | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup, 110 °C c.c. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.08 [mmHg], 0.0813 mm Hg at 25 °C | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |

CAS No. |

50-21-5, 598-82-3, 26100-51-6 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, (+-) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Lactic Acid Synthesis in Mammalian Cells: A Technical Guide for Researchers

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the lactic acid synthesis pathway in mammalian cells, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical reactions of glycolysis, the regulatory mechanisms governing the conversion of pyruvate (B1213749) to lactate (B86563), and the pivotal role of this pathway in both normal physiology and pathological states, particularly in cancer metabolism. This document includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics, and visualizations of the central metabolic and signaling pathways to facilitate a deeper understanding and further investigation in this critical area of cell biology.

Introduction

The synthesis of this compound, primarily through the anaerobic glycolysis pathway, is a fundamental metabolic process in mammalian cells. While historically viewed as a metabolic waste product of anaerobic respiration, lactate is now recognized as a key signaling molecule and a significant carbon source in various physiological and pathological contexts. The heightened rate of glucose conversion to lactate, even in the presence of oxygen (a phenomenon known as the "Warburg effect" or aerobic glycolysis), is a hallmark of many cancer cells.[1][2][3] This metabolic reprogramming supports rapid cell proliferation by providing ATP and essential biosynthetic precursors.[3] Understanding the intricacies of the this compound synthesis pathway and its regulation is therefore crucial for developing novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer.

The Core Pathway: From Glucose to Lactate

The synthesis of this compound from glucose is a two-stage process that occurs in the cytoplasm. The first stage is glycolysis, a sequence of ten enzymatic reactions that converts one molecule of glucose into two molecules of pyruvate.[4][5] The second stage is the reduction of pyruvate to lactate.

Glycolysis: The Preparatory and Payoff Phases

Glycolysis is divided into an energy-investment phase and an energy-payoff phase.[6][7]

-

Energy-Investment Phase: Two ATP molecules are consumed to phosphorylate a glucose molecule and convert it into two molecules of glyceraldehyde-3-phosphate (G3P).

-

Energy-Payoff Phase: The two G3P molecules are oxidized to pyruvate, generating a net of two ATP and two NADH molecules per glucose molecule.[6][7]

The overall reaction for glycolysis is:

Glucose + 2 NAD⁺ + 2 ADP + 2 Pi → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O

The Final Step: Pyruvate to Lactate

Under anaerobic conditions, or in cells with a high glycolytic flux, the NADH produced during glycolysis must be reoxidized to NAD⁺ to allow glycolysis to continue. This is achieved by the enzyme Lactate Dehydrogenase (LDH) , which catalyzes the reduction of pyruvate to lactate.[8][9][10] Specifically, the LDHA isoform is the primary enzyme responsible for this conversion in many tissues and cancer cells.[1]

The reaction is as follows:

Pyruvate + NADH + H⁺ ↔ Lactate + NAD⁺

This reaction is reversible and the direction is dependent on the cellular concentrations of pyruvate, lactate, NADH, and NAD⁺.[8]

Regulation of this compound Synthesis

The rate of this compound synthesis is tightly controlled at several key enzymatic steps within the glycolytic pathway and is influenced by major signaling pathways that respond to the cell's energy status, oxygen availability, and growth signals.

Key Regulatory Enzymes

-

Hexokinase (HK): The first committed step of glycolysis, HK is inhibited by its product, glucose-6-phosphate.[11]

-

Phosphofructokinase-1 (PFK-1): This is a major control point of glycolysis. PFK-1 is allosterically inhibited by high levels of ATP and citrate, and activated by AMP and fructose-2,6-bisphosphate.[12]

-

Pyruvate Kinase (PK): The final enzyme in the glycolytic sequence, PK is activated by fructose-1,6-bisphosphate (a feed-forward mechanism) and inhibited by ATP and alanine.[4]

-

Lactate Dehydrogenase (LDH): The activity of LDH is regulated by the availability of its substrates, pyruvate and NADH.[8] High concentrations of lactate can also cause feedback inhibition.[8]

Signaling Pathways

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes encoding glycolytic enzymes, including hexokinase, phosphofructokinase, and lactate dehydrogenase A (LDHA).[13][14][15][16] HIF-1α also upregulates pyruvate dehydrogenase kinase 1 (PDK1), which inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting pyruvate towards lactate production.[14][16][17]

References

- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 3. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]

- 4. Extracellular Acidification Rate Test [bio-protocol.org]

- 5. 2.9. Seahorse Analysis of Oxygen Consumption and Extracellular Acidification [bio-protocol.org]

- 6. Lactate level measurement [bio-protocol.org]

- 7. file.elabscience.com [file.elabscience.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 11. benchchem.com [benchchem.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

"biochemical properties of L-lactate vs D-lactate"

An In-depth Technical Guide on the Biochemical Properties of L-Lactate vs. D-Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate (B86563), long considered a metabolic waste product, is now recognized as a critical signaling molecule and key metabolic fuel. It exists as two stereoisomers, L-lactate and D-lactate, which possess distinct biochemical properties and physiological roles. L-lactate is the predominant isomer in mammals, playing a central role in energy metabolism and cellular signaling. In contrast, D-lactate is primarily a product of microbial metabolism and is associated with pathological conditions, notably D-lactic acidosis, when it accumulates to high levels. This technical guide provides a comprehensive overview of the core biochemical differences between L-lactate and D-lactate, including their metabolism, enzymatic specificity, physiological concentrations, and toxicological profiles. Detailed experimental protocols for their quantification and separation are provided, alongside visualizations of key signaling pathways, to equip researchers and drug development professionals with the foundational knowledge to investigate the roles of these isomers in health and disease.

Introduction

Lactate is a chiral molecule that exists in two enantiomeric forms: L-lactate and D-lactate.[1] In vertebrates, including humans, L-lactate is the primary isoform produced and utilized in cellular metabolism.[1] It serves as a crucial link between anaerobic glycolysis and aerobic respiration, acting as both a fuel source and a signaling molecule.[2][3] D-lactate, on the other hand, is produced in minimal amounts by mammalian cells via the methylglyoxal (B44143) pathway but is a major metabolic byproduct of many bacterial species.[1][4] The accumulation of D-lactate in humans can lead to a rare but serious condition known as D-lactic acidosis, characterized by metabolic acidosis and neurological symptoms.[5][6] Understanding the distinct biochemical properties of these two isomers is therefore critical for research in metabolism, microbiology, and the development of therapeutics targeting metabolic disorders.

Metabolism and Enzymatic Specificity

The metabolic pathways and enzymatic specificities for L-lactate and D-lactate are fundamentally different, which accounts for their distinct physiological roles and concentrations in the body.

L-Lactate Metabolism

L-lactate is produced from pyruvate (B1213749) in a reversible reaction catalyzed by the enzyme L-lactate dehydrogenase (L-LDH) , which is highly expressed in most mammalian tissues.[1][7] This reaction is crucial for regenerating NAD+ to sustain glycolysis under anaerobic or highly glycolytic conditions.[7] L-lactate can then be transported out of the cell and utilized by other tissues, such as the heart and brain, where it is converted back to pyruvate and enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2]

D-Lactate Metabolism

In humans, D-lactate is primarily produced from the detoxification of methylglyoxal, a byproduct of glycolysis.[8] However, the major source of D-lactate in pathological conditions is the fermentation of carbohydrates by gut bacteria, such as Lactobacillus and Streptococcus species.[4][9] Mammalian cells have a limited capacity to metabolize D-lactate. The enzyme responsible for its oxidation to pyruvate is D-2-hydroxyacid dehydrogenase , located in the mitochondria.[4]

Enzymatic Kinetics

The stereospecificity of lactate dehydrogenases is a key determinant of the differential metabolism of L- and D-lactate.

| Enzyme | Substrate | Km (mM) | Vmax (relative) | Tissue/Organism | Reference |

| L-Lactate Dehydrogenase (LDH-B4, heart) | Pyruvate | 0.1 - 0.5 | High | Heart | [10] |

| L-Lactate | 8.6 - 17.9 | - | Liver, Skeletal Muscle | [11] | |

| L-Lactate Dehydrogenase (LDH-A4, muscle) | Pyruvate | 0.260 | High | Pika Skeletal Muscle | [12] |

| L-Lactate | - | - | - | ||

| L-Lactate Dehydrogenase (LDH-C4, pika) | Pyruvate | 0.052 | High | Pika Testis | [12] |

| L-Lactate | 4.934 | - | Pika Testis | [12] | |

| D-Lactate Dehydrogenase | D-Lactate | - | - | Lactobacillus bulgaricus | [13] |

| Pyruvate | - | - | Lactobacillus bulgaricus | [13] |

Physiological and Pathological Concentrations

The circulating concentrations of L-lactate and D-lactate in humans differ significantly, reflecting their primary sources and rates of metabolism.

| Analyte | Condition | Concentration Range | Reference |

| L-Lactate | Normal (unstressed) | 0.5 - 1.5 mmol/L | [1][6] |

| Critical Illness (normal) | < 2 mmol/L | [1] | |

| Hyperlactatemia | 2 - 4 mmol/L | [1] | |

| Lactic Acidosis | > 5 mmol/L | [1] | |

| D-Lactate | Normal | 5 - 20 µmol/L (0.005 - 0.02 mmol/L) | [6][14] |

| D-Lactic Acidosis | > 3 mmol/L | [4][5][15] |

Signaling Pathways

Lactate is not merely a metabolic intermediate but also a signaling molecule that can modulate cellular function through receptor-mediated and receptor-independent mechanisms.

L-Lactate Signaling via GPR81

L-lactate can act as a ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[3][16] Activation of GPR81 by L-lactate leads to the inhibition of adenylyl cyclase through an inhibitory G protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[17] This pathway has been implicated in the regulation of lipolysis, inflammation, and tumor growth.[17][18]

Caption: L-lactate signaling through the GPR81 receptor.

D-Lactate and Mitochondrial Dysfunction

High concentrations of D-lactate are associated with mitochondrial dysfunction.[19] The proposed mechanism involves the competitive inhibition of pyruvate and L-lactate transport into the mitochondria via monocarboxylate transporters (MCTs).[20] This impairs the entry of key substrates into the TCA cycle, leading to reduced oxidative phosphorylation and cellular energy crisis.[20] Additionally, the brain has a lower capacity to metabolize D-lactate, which may contribute to its accumulation and neurotoxicity.[15]

Caption: D-lactate induced mitochondrial dysfunction.

Experimental Protocols

Accurate measurement and differentiation of L- and D-lactate are essential for research and clinical diagnostics.

Enzymatic Assay for L-Lactate Quantification

This protocol is based on the L-lactate oxidase method, which offers high specificity for L-lactate.

Principle: L-lactate oxidase catalyzes the oxidation of L-lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a peroxidase-catalyzed reaction with a chromogenic probe to produce a colored product, which is measured spectrophotometrically.

Materials:

-

L-Lactate Assay Kit (containing L-lactate oxidase, peroxidase, chromogenic probe, and assay buffer)

-

Microplate reader

-

96-well microplate

-

L-lactate standards

-

Sample (e.g., deproteinized plasma, cell culture supernatant)

Procedure:

-

Prepare Standards: Prepare a series of L-lactate standards in the range of 0.02 mM to 1.0 mM.[21]

-

Prepare Working Solution: Prepare the working solution by mixing the assay buffer, L-lactate oxidase, peroxidase, and chromogenic probe according to the kit manufacturer's instructions.

-

Sample Preparation: If necessary, deproteinize samples (e.g., using a 10 kDa molecular weight cut-off filter) to remove interfering enzymes like endogenous LDH.[21] Dilute samples to fall within the range of the standard curve.

-

Assay:

-

Data Analysis:

-

Subtract the absorbance of the blank (reagents without lactate) from all readings.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the L-lactate concentration in the samples from the standard curve.

-

Caption: Workflow for the enzymatic assay of L-lactate.

HPLC Method for Chiral Separation of L- and D-Lactate

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for the separation and quantification of lactate enantiomers.

Principle: The sample is passed through an HPLC column containing a chiral stationary phase. The different interactions of the L- and D-lactate enantiomers with the chiral stationary phase result in different retention times, allowing for their separation and individual quantification.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Chiral HPLC column (e.g., Astec CHIROBIOTIC R, DAICEL CHIRALCEL AD-H)[23][24]

-

Mobile phase (e.g., acetonitrile/ammonium (B1175870) acetate (B1210297) buffer)[25]

-

L- and D-lactate standards

-

Sample (e.g., urine, plasma)

Procedure:

-

Sample Preparation:

-

For urine samples, a simple dilution may be sufficient.

-

For plasma samples, deproteinization is required.

-

In some cases, pre-column derivatization may be used to enhance detection.[26]

-

-

Chromatographic Conditions (Example): [25]

-

Column: Astec Chirobiotic™ R chiral HPLC column

-

Mobile Phase: 15% (v/v) 33.3 mmol/L ammonium acetate and 85% (v/v) acetonitrile

-

Flow Rate: 0.7 mL/min

-

Column Temperature: 4°C

-

Detection: Mass Spectrometry (MS) or UV at 210 nm

-

-

Analysis:

-

Inject prepared standards to determine the retention times for L- and D-lactate and to generate calibration curves.

-

Inject the prepared samples.

-

Identify and quantify the L- and D-lactate peaks in the sample chromatograms based on their retention times and the calibration curves.

-

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. ukessays.com [ukessays.com]

- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. med.virginia.edu [med.virginia.edu]

- 6. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 7. tycmhoffman.com [tycmhoffman.com]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Roles of Lactate and Lactylation in Diseases Related to Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Lactate altered mitochondrial energy production in rat brain and heart but not liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tcichemicals.com [tcichemicals.com]

- 22. benchchem.com [benchchem.com]

- 23. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]

- 24. labcluster.com [labcluster.com]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

The Lactate Shuttle: A Cornerstone of Metabolic Regulation and Cellular Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once dismissed as a mere metabolic waste product, lactate (B86563) has emerged as a central player in cellular and systemic physiology. The "lactate shuttle" hypothesis, first proposed by Dr. George Brooks, has revolutionized our understanding of this molecule, recasting it as a critical energy source, a key gluconeogenic precursor, and a potent signaling molecule.[1][2] This technical guide provides a comprehensive overview of the physiological functions of the lactate shuttle, detailing the underlying mechanisms, experimental methodologies used in its study, and its implications in health and disease.

Core Concepts of the Lactate Shuttle

The lactate shuttle describes the movement of lactate both within and between cells, facilitating the distribution of carbohydrate-derived energy and communication between different tissues and cellular compartments.[1][3] This continuous production and utilization of lactate occurs under both aerobic and anaerobic conditions.[4][5] The shuttle can be broadly categorized into two main types:

-

Intercellular (Cell-Cell) Lactate Shuttle: This involves the transport of lactate between different cell types and organs. A classic example is the shuttling of lactate from glycolytic muscle fibers (producers) to oxidative muscle fibers (consumers) for use as a fuel.[6] This intercellular exchange also occurs between muscle and other organs like the heart, brain, and liver.[1][7][8]

-

Intracellular Lactate Shuttle: This refers to the movement of lactate within a single cell, most notably between the cytosol and mitochondria.[9][10] Lactate produced during glycolysis in the cytosol can be transported into the mitochondria and converted back to pyruvate (B1213749) for entry into the tricarboxylic acid (TCA) cycle.[10][11]

The key protein players facilitating lactate transport across cellular and mitochondrial membranes are the monocarboxylate transporters (MCTs), with MCT1 and MCT4 being the most well-studied isoforms in the context of the lactate shuttle.[4][12] Lactate dehydrogenase (LDH), which catalyzes the interconversion of lactate and pyruvate, is also crucial for the shuttle's function.[4]

Physiological Functions Across Organ Systems

The lactate shuttle plays a vital role in the metabolic homeostasis of various organs.

Skeletal Muscle

During exercise, skeletal muscle is a major site of both lactate production and consumption.[13] Glycolytic (fast-twitch) muscle fibers produce lactate, which is then shuttled to adjacent oxidative (slow-twitch) fibers for use as an energy source.[6] This process spares blood glucose and muscle glycogen.[13]

Heart

The heart is a significant consumer of lactate, especially during exercise when circulating lactate levels are elevated.[12] Lactate is a preferred fuel for the heart, and its uptake and oxidation are highly efficient. A proposed "intra-cardiac lactate shuttle" suggests that transient interruptions in blood flow during systole may lead to glycolytic lactate production, which is then consumed during the diastole.[14]

Brain

The astrocyte-neuron lactate shuttle (ANLS) is a critical component of brain energy metabolism.[8][15] Astrocytes take up glucose from the blood, convert it to lactate, and shuttle it to neurons, which then use it as their primary energy substrate.[8][16] This metabolic coupling is essential for neuronal function and synaptic plasticity.[8]

Liver

The liver is a key player in lactate clearance from the blood, primarily through gluconeogenesis (the Cori cycle).[4] Lactate taken up by the liver is converted to glucose, which can then be released back into the circulation to fuel other tissues.[17]

Lactate as a Signaling Molecule: "Lactormone"

Beyond its role as a metabolic fuel, lactate functions as a signaling molecule, or "lactormone," influencing a variety of cellular processes.[3][18][19]

-

Gene Expression: Lactate has been shown to modulate the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.[9]

-

Redox Homeostasis: The interconversion of lactate and pyruvate by LDH plays a crucial role in maintaining the cellular redox state (NADH/NAD+ ratio).[3][9]

-

Lipolysis Inhibition: Lactate can inhibit the breakdown of fats (lipolysis) in adipose tissue by activating the G-protein coupled receptor GPR81 (also known as HCA1).[17][20]

-

Histone Lactylation: A recently discovered epigenetic modification, histone lactylation, directly links lactate metabolism to gene regulation, particularly in the context of immune responses and homeostasis.[20]

The Lactate Shuttle in Disease

Dysregulation of the lactate shuttle is implicated in several pathological conditions.

Cancer

Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to significant lactate production.[21][22] This lactate can be shuttled between different cancer cell populations within a tumor, creating a symbiotic metabolic relationship where glycolytic cells feed oxidative cells.[4][21][23] The acidic tumor microenvironment created by lactate efflux also promotes tumor invasion and metastasis.[24] Targeting MCTs is therefore being explored as a potential anti-cancer therapy.[4][24]

Traumatic Brain Injury (TBI)

In the context of TBI, lactate administration has been investigated as a potential therapeutic strategy to provide an alternative energy source for the injured brain.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the lactate shuttle.

Table 1: Kinetic Parameters of Monocarboxylate Transporters (MCTs) for Lactate

| Transporter | Typical Km for L-Lactate (mM) | Primary Function in Lactate Shuttle | Key Tissue Expression | References |

| MCT1 | 3.5 - 5.0 | Lactate uptake | Oxidative skeletal muscle, heart, brain (neurons), red blood cells | [11] |

| MCT4 | 17 - 34 | Lactate efflux | Glycolytic skeletal muscle, astrocytes, cancer cells | [11] |

Table 2: Lactate Concentrations and Flux in Different Physiological States

| Condition | Tissue/Compartment | Lactate Concentration (mM) | Lactate Flux/Turnover | References |

| Resting Human | Arterial Blood | ~1.0 | - | [25] |

| Moderate Exercise | Venous Blood from Muscle | Can exceed 10.0 | Significantly increased | [25] |

| Fasting Rodents | Blood | - | Higher carbon turnover than glucose | [26] |

| Fasting Humans | Blood | - | Glucose turnover slightly higher than lactate | [26] |

| Exercising Humans | Blood | - | Lactate carbon turnover greater than glucose | [26] |

Table 3: Effects of Lactate on Gene Expression

| Gene | Effect of Increased Lactate | Tissue/Cell Type | Implication for Lactate Shuttle | References |

| PGC-1α | Upregulation | Cardiac Muscle | Increased mitochondrial biogenesis | [9] |

| COX-IV | Upregulation | Cardiac Muscle | Enhanced oxidative capacity | [9] |

| MCT1 | Upregulation | Skeletal Muscle | Increased lactate uptake capacity | [10] |

| Arginase 1 | Upregulation (via histone lactylation) | M1 Macrophages | Promotion of wound healing/homeostasis | [20] |

Experimental Protocols

The study of the lactate shuttle employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Stable Isotope Tracer Studies for Measuring Lactate Metabolism

Objective: To quantify whole-body and tissue-specific lactate production, utilization, and oxidation.

Principle: A stable isotope-labeled form of lactate (e.g., [3-¹³C]lactate) is infused into the subject. The dilution of the tracer in the blood and its appearance in metabolic products (e.g., ¹³CO₂ in expired air) are measured to calculate lactate kinetics.

Detailed Methodology:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state. Catheters are inserted into a peripheral vein for tracer infusion and into a contralateral heated hand vein or an artery for arterialized blood sampling.

-

Tracer Infusion: A primed-continuous infusion of the stable isotope tracer is administered. The priming dose rapidly brings the tracer to a steady-state concentration, which is then maintained by the continuous infusion.

-

Sample Collection: Blood samples are collected at baseline and at regular intervals during the infusion. Expired air is also collected for the analysis of ¹³CO₂ enrichment.

-

Sample Analysis: Plasma lactate enrichment is determined by gas chromatography-mass spectrometry (GC-MS).[3][18] ¹³CO₂ enrichment in expired air is measured using isotope ratio mass spectrometry.

-

Data Analysis: Lactate turnover (rate of appearance, Ra, and rate of disappearance, Rd) is calculated using the Steele equation. The rate of lactate oxidation is calculated from the rate of ¹³CO₂ exhalation.

In Vivo Microdialysis for Measuring Interstitial Lactate Concentration

Objective: To continuously monitor lactate concentrations in the interstitial fluid of specific tissues (e.g., skeletal muscle, brain).

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the tissue of interest. A physiological solution (perfusate) is slowly pumped through the probe. Lactate in the interstitial fluid diffuses across the membrane into the perfusate, and the resulting dialysate is collected for analysis.

Detailed Methodology:

-

Probe Insertion: Under sterile conditions, a microdialysis probe is inserted into the target tissue.

-

Perfusion: The probe is perfused with a sterile saline solution at a low, constant flow rate (e.g., 0.5-5 µL/min).

-

Equilibration: An equilibration period is allowed for the tissue to recover from the probe insertion.

-

Dialysate Collection: Dialysate samples are collected at regular intervals.

-

Sample Analysis: Lactate concentration in the dialysate is measured using an enzymatic, colorimetric assay.[15][26][27]

-

Calibration: In vitro recovery experiments are performed to calibrate the probe and determine the relationship between the dialysate lactate concentration and the actual interstitial fluid concentration.

Lactate Clamp Technique

Objective: To quantify whole-body lactate utilization under conditions of controlled blood lactate concentration.

Principle: Similar to a euglycemic clamp for glucose, a variable infusion of lactate is administered to maintain a constant, predetermined blood lactate level. The lactate infusion rate required to maintain this steady state is equal to the rate of whole-body lactate disposal.

Detailed Methodology:

-

Animal Preparation: For rodent studies, catheters are implanted in the jugular vein (for infusion) and carotid artery (for sampling) several days before the experiment to allow for recovery.[16][28]

-

Primed-Continuous Infusion: A priming dose of lactate is given to rapidly raise blood lactate to the target level, followed by a continuous, variable-rate infusion.

-

Blood Sampling and Lactate Measurement: Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to measure blood lactate concentration.

-

Infusion Rate Adjustment: The lactate infusion rate is adjusted based on the blood lactate measurements to maintain the target concentration.

-

Data Analysis: The lactate infusion rate during the steady-state period represents the whole-body lactate utilization rate.

Western Blotting for Lactate Shuttle Proteins

Objective: To determine the expression levels of key proteins involved in the lactate shuttle, such as MCT1, MCT4, and LDH, in tissue or cell lysates.

Principle: Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Detailed Methodology:

-

Sample Preparation: Tissues or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.

-

Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., anti-MCT1).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

Visualizing the Lactate Shuttle: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the lactate shuttle.

Caption: The intercellular lactate shuttle between glycolytic and oxidative muscle fibers.

Caption: The intracellular lactate shuttle between the cytosol and mitochondrion.

Caption: Lactate signaling through the GPR81 receptor to inhibit lipolysis.

Caption: Experimental workflow for a stable isotope tracer study of lactate metabolism.

Conclusion and Future Directions

The lactate shuttle paradigm has fundamentally reshaped our understanding of metabolism, revealing lactate as a highly dynamic and versatile molecule. Its roles as a major energy substrate, a gluconeogenic precursor, and a signaling molecule underscore its importance in maintaining physiological homeostasis. The continued investigation of the lactate shuttle, particularly its dysregulation in disease, holds significant promise for the development of novel therapeutic strategies. Future research will likely focus on further elucidating the molecular mechanisms of lactate signaling, developing more specific pharmacological modulators of MCTs, and exploring the therapeutic potential of lactate itself in various clinical contexts. For drug development professionals, a deep understanding of the lactate shuttle is crucial for identifying new targets and developing innovative treatments for a range of metabolic and proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Lactate-carried Mitochondrial Energy Overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial lactate metabolism: history and implications for exercise and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. MCT1 and MCT4 Expression and Lactate Flux Activity Increase During White and Brown Adipogenesis and Impact Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunohistochemical analysis of MCT1, MCT2 and MCT4 expression in rat plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactate modulates cardiac gene expression in mice during acute physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prosciento.com [prosciento.com]

- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. mdialysis.com [mdialysis.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Using functional data analysis to summarise and interpret lactate curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The mitochondrial lactate oxidation complex: endpoint for carbohydrate carbon disposal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. journals.plos.org [journals.plos.org]

- 24. Key Enzymes for Anaerobic Lactate Metabolism in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mapping Metabolism: Monitoring Lactate Dehydrogenase Activity Directly in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Reagents for ISCUSflex Microdialysis Analyzer | Linton Instrumentation | Laboratory Instrumentation & Consumables [lintoninstrumentation.co.uk]

- 27. Reagents for ISCUSflex Microdialysis Analyzer – M Dialysis [mdialysis.com]

- 28. Lactate clamp: a method to measure lactate utilization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactic Acid Production in the Gut Microbiota: A Technical Guide for Researchers

An in-depth exploration of the core bacteria, metabolic pathways, and host-microbe interactions central to lactic acid dynamics in the human gut. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the key microorganisms involved in gut this compound production, their metabolic routes, and the subsequent impact on host physiology. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of key pathways.

Introduction to this compound in the Gut Ecosystem

This compound, a product of carbohydrate fermentation, is a pivotal metabolite in the complex ecosystem of the human gut. Primarily generated by a specific group of bacteria, it plays a multifaceted role, influencing the gut environment's pH, shaping the microbial community structure, and acting as a signaling molecule that modulates host immune and metabolic responses.[1][2][3] While often rapidly consumed by other bacteria in a healthy gut, fluctuations in this compound levels are associated with various physiological and pathological states, making it a significant area of interest in microbiome research and therapeutic development.[4][5]

Key this compound-Producing Bacteria in the Gut

Several bacterial genera are the primary contributors to this compound production in the human gut. These are collectively, though informally, often referred to as this compound bacteria (LAB).

-

Lactobacillus: This genus is one of the most well-known groups of this compound producers.[6] They are Gram-positive, facultative anaerobes or microaerophilic, and can be either homofermentative or heterofermentative.[2][3] Lactobacillus species are prevalent in the small intestine and are known for their probiotic properties, contributing to gut homeostasis.[6][7]

-

Bifidobacterium: As one of the first colonizers of the infant gut, Bifidobacterium is a key genus in establishing a healthy microbiome.[8][9][10] These Gram-positive anaerobes are saccharolytic, primarily fermenting indigestible carbohydrates to produce this compound and short-chain fatty acids (SCFAs) like acetate.[7][11] Their abundance is generally considered a marker of a healthy gut.[8][9]

-

Streptococcus: This genus includes a diverse range of species, some of which are commensal inhabitants of the gut and contribute to this compound production.[12][13] For instance, Streptococcus thermophilus is a known this compound producer and is often used in probiotics.[13] However, an increased abundance of certain Streptococcus species in the gut has been linked to conditions like subclinical coronary atherosclerosis.[14][15][16]

-

Enterococcus: Enterococci are Gram-positive bacteria that are common, albeit less abundant, members of the gut microbiota.[17][18][19] They can produce this compound and are recognized for their resilience and ability to modulate the gut environment.[17] While some strains are considered probiotic, others can be opportunistic pathogens.

Metabolic Pathways of this compound Production

This compound-producing bacteria utilize two primary fermentation pathways to metabolize carbohydrates, chiefly glucose, into this compound.[1][2][3]

-

Homofermentative Pathway: In this pathway, one molecule of glucose is converted into two molecules of pyruvate (B1213749) via the Embden-Meyerhof-Parnas (glycolysis) pathway. Subsequently, pyruvate is reduced to lactate (B86563). This process yields two molecules of ATP per molecule of glucose. Obligate homofermentative bacteria, such as some species of Lactobacillus and Streptococcus, primarily produce this compound as the end product of glucose fermentation.[2][3][20][21]

-

Heterofermentative Pathway: Heterofermentative bacteria, including certain Lactobacillus species, utilize the phosphoketolase pathway. This pathway converts one molecule of glucose into one molecule of lactate, one molecule of ethanol (B145695), and one molecule of carbon dioxide, yielding one molecule of ATP.[2][20]

The specific stereoisomer of this compound produced, either L-lactate or D-lactate, is dependent on the presence of the corresponding lactate dehydrogenase enzyme in the bacterium.[1][3] Humans can readily metabolize L-lactate, while D-lactate is metabolized more slowly and can lead to acidosis if it accumulates in high concentrations.[4][22][23]

Quantitative Data on this compound and Producing Bacteria

The concentration of this compound and the abundance of this compound-producing bacteria can vary significantly based on age, diet, and health status.

| Parameter | Healthy Adults | Infants (Breast-fed) | Inflammatory Bowel Disease (IBD) | Source |

| Fecal this compound (D+L) | < 2-3 mmol/L | Higher than adults | 8 - 95 mmol/L (active proctitis) | [9][20] |

| Fecal this compound (L-isomer) | Low | Higher than adults | Elevated in active ulcerative colitis and Crohn's colitis (mean 17-21 mmol/L) | [11] |

| Lactobacillus Abundance | ≤ 1% of total bacteria in the colon | Higher than adults | Variable, can be increased in some IBD cases | [2][6][13] |

| Bifidobacterium Abundance | 2-14% of total bacteria | Can be >70% of total bacteria | Often depleted | |

| Streptococcus Abundance | Variable, generally low | Present | Can be increased | [13][14] |

| Enterococcus Abundance | ~1% of total bacteria | Present | Can be increased | [18][24] |

The Role of this compound in the Gut

This compound has a dual role in the gut, with both beneficial and potentially detrimental effects depending on its concentration and the overall gut environment.[5]

Beneficial Roles:

-

Modulation of Gut pH: The production of this compound contributes to a lower pH in the gut, which can inhibit the growth of pH-sensitive pathogenic bacteria.

-

Cross-feeding and SCFA Production: this compound serves as a substrate for other beneficial bacteria, which convert it into short-chain fatty acids (SCFAs) such as butyrate (B1204436) and propionate.[4][22] This process, known as cross-feeding, is crucial for gut health, as SCFAs are the primary energy source for colonocytes and have anti-inflammatory properties.

-

Immune Modulation: this compound can act as a signaling molecule, interacting with host cells to modulate the immune response. It can influence the function of immune cells like dendritic cells and macrophages, and has been shown to have anti-inflammatory effects.[5]

Detrimental Roles:

-

Lactic Acidosis: Excessive accumulation of this compound, particularly the D-isomer, can lead to D-lactic acidosis, a condition that can cause neurological symptoms.[4][22][23]

-

Association with Disease: Elevated levels of this compound in the gut have been associated with inflammatory bowel disease (IBD), where it may contribute to the inflammatory environment.[12][14]

Signaling Pathways Modulated by this compound

Lactate can exert its effects on host cells through various signaling pathways. A key receptor for lactate is G protein-coupled receptor 81 (GPR81).

Lactate-GPR81 Signaling in Intestinal Epithelial Cells

Caption: Lactate signaling through GPR81 in intestinal epithelial cells.

Lactate-Mediated Immunomodulation

Caption: Lactate's role in modulating immune cell responses.

Experimental Protocols

Quantification of this compound in Fecal Samples by HPLC

This protocol outlines a method for the determination of this compound in fecal samples using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

1. Sample Preparation and Extraction:

-

Homogenize 100-200 mg of frozen fecal sample in 1 mL of sterile, deionized water.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter to remove bacterial cells and debris.

-

Store the clarified fecal water at -80°C until analysis.

2. Derivatization (using 2-Nitrophenylhydrazine (B1229437) - 2-NPH):

-

To 100 µL of the fecal water, add 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid).

-

Add 200 µL of 20 mM 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) in water.

-

Add 400 µL of 0.25 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in ethanol containing 3% (v/v) pyridine.

-

Heat the mixture at 60°C for 20 minutes.

-

Add 100 µL of 15% (w/v) potassium hydroxide (B78521) and heat at 60°C for another 15 minutes.

-

Acidify the reaction mixture and extract the derivatized this compound with diethyl ether.

-

Evaporate the ether layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of methanol (B129727) for HPLC analysis.[5]

3. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (pH adjusted to 2.5 with phosphoric acid).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 400 nm.

-

Injection Volume: 20 µL.[5]

4. Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Quantify the this compound in the samples by comparing the peak area to the standard curve, normalized to the internal standard.

Identification and Quantification of this compound-Producing Bacteria by 16S rRNA Gene Sequencing

This protocol provides a general workflow for the analysis of the gut microbiota composition with a focus on identifying this compound-producing bacteria.

1. Fecal Sample Collection and DNA Extraction:

-